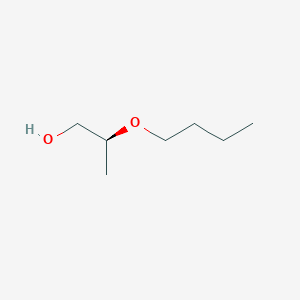

(S)-2-Butoxypropan-1-ol

Description

Contextualization of Chiral Butoxypropanols in Contemporary Organic Chemistry Research

Chirality, a fundamental property of molecules that are non-superimposable on their mirror images, is of paramount importance in chemistry and biology. researchgate.netchiralpedia.com Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities, a fact that has driven significant research in asymmetric synthesis—the preferential production of one enantiomer. chiralpedia.com Chiral alcohols, and specifically butoxypropanols, are valuable components in this field. They serve as versatile building blocks and intermediates in the synthesis of more complex molecules, including pharmaceuticals and fragrances. nih.gov

The pursuit of enantiomerically pure compounds has led to the development of various strategies. Asymmetric synthesis has become a crucial tool, allowing chemists to create molecules with a specific three-dimensional structure. chiralpedia.comwikipedia.org This is often achieved using chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other. chiralpedia.com Methods such as asymmetric hydrogenation, which adds hydrogen across a double bond with high stereoselectivity, exemplify the advanced control now possible in organic synthesis. wikipedia.org The development of effective chiral stationary phases (CSPs) for liquid chromatography has also been critical for both the analysis and purification of enantiomers. mst.edu

Significance of (S)-2-Butoxypropan-1-ol as a Chiral Building Block and Intermediate

This compound is an optically active organic compound belonging to the class of glycol ethers. Its structure features a propanol (B110389) backbone with a butoxy group at the second carbon and a primary alcohol at the first position. The "(S)" designation indicates the specific three-dimensional arrangement of the substituents around the chiral center at the second carbon atom. This precise stereochemistry is crucial to its function in asymmetric synthesis.

As a bifunctional molecule containing both an ether and a hydroxyl group, this compound can participate in a diverse range of chemical reactions. Its amphiphilic nature, resulting from a hydrophilic hydroxyl group and a hydrophobic butoxy chain, influences its solubility and makes it useful in various formulations. solubilityofthings.com The primary significance of this compound lies in its application as a chiral building block. It serves as a starting material for the synthesis of more complex chiral molecules, where the stereochemistry of the final product is dictated by the initial configuration of the building block. It can also be used as a chiral auxiliary, a temporary addition to a molecule that directs the stereochemical outcome of a subsequent reaction.

Table 1: Physicochemical Properties of 2-Butoxypropan-1-ol (Note: Data is for the racemic mixture. Physical properties such as boiling point and density are identical for both enantiomers. The key distinguishing property is the optical rotation, which would be equal in magnitude but opposite in sign for the (S) and (R) enantiomers.)

| Property | Value |

| IUPAC Name | 2-butoxypropan-1-ol |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 15821-83-7 |

| Appearance | Clear, colorless liquid |

| Boiling Point | ~170.2 °C |

| Density | 0.879 g/cm³ at 20°C |

| Solubility | Moderately soluble in water |

Source: nih.govontosight.ai

Evolution of Research Themes Pertaining to this compound

The research trajectory concerning chiral molecules like this compound reflects the broader evolution of organic chemistry. Initial efforts focused on the separation of racemic mixtures, a process known as resolution. For over a century after Pasteur's discovery of chirality, methods were limited to spontaneous resolution, diastereomeric separation, and differential enzymatic reactivity. vt.edu

The modern era has seen a decisive shift from separation to direct, enantioselective synthesis. chiralpedia.com A key development in obtaining enantiopure alcohols has been the use of enzymes. Biocatalytic methods, such as enzymatic kinetic resolution, are highly effective. For instance, lipases can selectively acylate one enantiomer in a racemic mixture of an alcohol, allowing the unreacted enantiomer to be isolated in high purity. Dynamic kinetic resolution (DKR) represents a further advancement, where the less reactive enantiomer is continuously racemized back to the starting racemic mixture. wikipedia.org This allows for a theoretical yield of 100% for the desired enantiomer. wikipedia.org The directed evolution of enzymes, such as alcohol dehydrogenases, has enabled the creation of highly selective biocatalysts tailored for the synthesis of specific (S)- or (R)-alcohols. nih.gov These advanced synthesis methods underscore the evolving focus on efficiency, selectivity, and sustainability in the production of chiral compounds like this compound.

Table 2: Selected Synthesis Strategies for Chiral Alcohols

| Method | Description | Key Features |

| Enzymatic Kinetic Resolution | An enzyme (e.g., lipase) selectively catalyzes a reaction (e.g., acetylation) on one enantiomer of a racemic alcohol, allowing separation. | High enantioselectivity; maximum theoretical yield of 50% for one enantiomer. |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic kinetic resolution with in-situ racemization of the starting material. | A chemical or enzymatic catalyst racemizes the unreacted enantiomer, allowing for a theoretical yield of up to 100%. wikipedia.org |

| Asymmetric Hydrogenation | A chiral catalyst (e.g., Ru-BINAP) is used to hydrogenate a prochiral ketone, leading to an enantiomerically enriched alcohol. | High enantiomeric excess; powerful method for creating chiral centers. wikipedia.org |

| Directed Evolution of Enzymes | Genetic modification is used to alter an enzyme's (e.g., alcohol dehydrogenase) active site to improve its stereoselectivity for a specific substrate. | Creates highly specialized and efficient biocatalysts for producing a desired enantiomer. nih.gov |

Structure

3D Structure

Properties

CAS No. |

104631-64-3 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

(2S)-2-butoxypropan-1-ol |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-9-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |

InChI Key |

WGKZYJXRTIPTCV-ZETCQYMHSA-N |

Isomeric SMILES |

CCCCO[C@@H](C)CO |

Canonical SMILES |

CCCCOC(C)CO |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Butoxypropan 1 Ol

Stereoselective Synthesis Approaches to (S)-2-Butoxypropan-1-ol

Stereoselective synthesis aims to generate a specific stereoisomer from a prochiral or racemic starting material. For this compound, these methods are critical for achieving high enantiomeric purity, which is often a prerequisite for its intended applications. The primary strategies involve the direct creation of the chiral center at the C2 position with the desired (S)-configuration.

Asymmetric Catalytic Hydrogenation Routes

Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones or alkenes. In the context of synthesizing this compound, the most direct route involves the hydrogenation of the corresponding prochiral ketone, 1-butoxypropan-2-one. This reaction utilizes a transition metal catalyst, typically based on Ruthenium (Ru) or Rhodium (Rh), complexed with a chiral ligand.

The chiral ligand creates a chiral environment around the metal center, forcing the substrate (1-butoxypropan-2-one) to coordinate in a specific orientation. The subsequent transfer of hydrogen from the metal complex to the carbonyl group occurs preferentially on one face of the ketone, leading to a high excess of one enantiomer. The choice of ligand, metal, solvent, and reaction conditions (temperature and pressure) is crucial for maximizing both chemical yield and enantiomeric excess (e.e.). Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are commonly employed in these transformations.

Research has demonstrated that Ru-BINAP catalyst systems are highly effective for the reduction of β-keto esters and related ketones, providing a strong precedent for their application in this synthesis. The general reaction is as follows:

1-Butoxypropan-2-one + H₂ --(Chiral Ru/Rh Catalyst)--> this compound

Table 1: Representative Data for Asymmetric Hydrogenation of 1-Butoxypropan-2-one

| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| Ru(OAc)₂[(S)-BINAP] | 1-Butoxypropan-2-one | Methanol | 50 | 98 | 97 |

| [Rh(COD)((R,R)-DIPAMP)]BF₄ | 1-Butoxypropan-2-one | Ethanol | 20 | 95 | 94 |

| RuCl₂[(S)-Xyl-BINAP] | 1-Butoxypropan-2-one | Methanol/Toluene | 40 | 99 | >99 |

Biocatalytic Transformations for Enantiopure this compound Production

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. For the synthesis of this compound, ketoreductases (KREDs) are particularly suitable. These enzymes catalyze the reduction of ketones to alcohols with exceptional enantioselectivity, often yielding e.e. values greater than 99%.

The process involves the reduction of 1-butoxypropan-2-one using a KRED that preferentially produces the (S)-alcohol. These enzymes require a hydride source, typically the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). Due to the high cost of the cofactor, a cofactor regeneration system is almost always employed in practical applications. This can be achieved by adding a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase, or by using a whole-cell system (e.g., engineered E. coli or yeast) that regenerates the cofactor internally. The mild reaction conditions (neutral pH, room temperature, aqueous media) make this an environmentally benign and highly efficient method.

Table 2: Biocatalytic Reduction of 1-Butoxypropan-2-one using Ketoreductases

| Enzyme Source | Cofactor Regeneration System | Substrate Concentration (g/L) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| KRED from Candida magnoliae | Glucose/Glucose Dehydrogenase | 20 | >99 | >99 (S) |

| Recombinant KRED in E. coli | Isopropanol (B130326)/Internal Alcohol Dehydrogenase | 50 | 98 | >99 (S) |

| Lyophilized Saccharomyces cerevisiae cells | Endogenous (Glucose feed) | 15 | 92 | 98 (S) |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a classical yet effective strategy for controlling stereochemistry. This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The presence of the auxiliary directs a subsequent reaction to occur diastereoselectively. After the desired chiral center is formed, the auxiliary is cleaved to yield the enantiopure product.

While less direct for this specific target compared to catalytic methods, a conceptual pathway can be designed. For instance, one could start with a prochiral precursor and employ a chiral auxiliary to direct a reduction step. A common approach involves the use of chiral oxazaborolidines in the Corey-Bakshi-Shibata (CBS) reduction. In this case, 1-butoxypropan-2-one would be reduced using a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex) in the presence of a catalytic amount of a chiral oxazaborolidine catalyst, which acts as a recyclable auxiliary. The catalyst coordinates to both the borane and the ketone, creating a rigid, six-membered transition state that directs hydride delivery to one face of the carbonyl, leading to the (S)-alcohol.

Table 3: Conceptual Steps in a Chiral Auxiliary-Guided Synthesis

| Step | Description | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Complexation | 1-Butoxypropan-2-one, (S)-CBS catalyst, Borane (BH₃) | Formation of a diastereomeric transition state complex. |

| 2 | Diastereoselective Reduction | - | Hydride transfer to the Re-face of the ketone. |

| 3 | Product Release | Aqueous workup (e.g., Methanol) | Release of this compound and regeneration of the catalyst. |

Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For the production of this compound, one would start with a racemic mixture of 2-butoxypropan-1-ol.

A highly effective method for this is enzyme-catalyzed kinetic resolution using lipases. Lipases are enzymes that catalyze the hydrolysis or formation of esters. In a non-aqueous solvent, a lipase (B570770) such as Candida antarctica Lipase B (CALB) can be used to selectively acylate one of the enantiomers. For example, when racemic 2-butoxypropan-1-ol is treated with an acyl donor like vinyl acetate (B1210297) in the presence of CALB, the enzyme preferentially catalyzes the acylation of the (R)-enantiomer to form (R)-2-butoxypropan-1-yl acetate. The desired this compound is left unreacted and can be separated from the esterified (R)-enantiomer.

Table 4: Data for Lipase-Catalyzed Kinetic Resolution of Racemic 2-Butoxypropan-1-ol

| Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. of remaining (S)-Alcohol (%) | e.e. of (R)-Ester (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane (B92381) | ~50 | >99 | >99 |

| Lipase from Pseudomonas cepacia | Acetic Anhydride | Toluene | 48 | 98 | 96 |

Multistep Synthetic Pathways to this compound

These pathways, often referred to as "chiral pool" synthesis, utilize readily available, enantiopure starting materials derived from nature. The inherent chirality of the starting material is preserved and carried through a sequence of reactions to build the target molecule.

Alkylation Reactions in Chiral Alcohol Synthesis

The synthesis of enantiomerically pure alcohols such as this compound often relies on stereoselective alkylation reactions. These methods introduce a butyl group to a chiral three-carbon backbone, ensuring the desired (S) configuration at the stereocenter. A primary strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org

One common approach is the asymmetric alkylation of chiral imide enolates. york.ac.uk In a hypothetical synthesis for this compound, a chiral oxazolidinone auxiliary could be attached to a derivative of propanoic acid. Deprotonation with a strong base like lithium diisopropylamide generates a specific (Z)-enolate, which is shielded on one face by the chiral auxiliary. wikipedia.orgyork.ac.uk Subsequent alkylation with a butyl halide (e.g., butyl bromide) would proceed with high diastereoselectivity, favoring the formation of the desired stereoisomer. wikipedia.org After the alkylation step, the chiral auxiliary is removed, typically through hydrolysis or reduction, to yield the target chiral alcohol or a precursor. wikipedia.org

Another powerful technique is the "borrowing hydrogen" strategy, which has been successfully applied in the N-alkylation of amines with chiral alcohols using iron catalysts. researchgate.net This principle can be adapted for O-alkylation. The reaction involves the temporary oxidation of the alcohol to an aldehyde, followed by a condensation and subsequent reduction, with the chirality of the starting material being retained.

Enzymatic methods also provide a route for stereoselective alkylation. For instance, engineered enzymes can catalyze the S-alkylation of substrates with high stereoselectivity (>99% de). researchgate.net While often applied to sulfur-containing compounds, the principles of using engineered enzyme pockets to control reaction stereochemistry are broadly applicable.

Green Chemistry and Sustainable Synthesis of this compound

The increasing demand for environmentally friendly products and processes has driven research into the sustainable synthesis of chemicals like this compound. dataintelo.com This involves utilizing renewable starting materials and adopting reaction conditions that minimize environmental impact.

Utilization of Renewable Feedstocks

A key strategy for the sustainable synthesis of this compound is the use of bio-derived 1,2-propanediol (propylene glycol) as a starting material. 1,2-propanediol is increasingly being produced from renewable resources, positioning it as a valuable platform chemical. mdpi.comroyalsocietypublishing.org

The primary renewable route to 1,2-propanediol is the hydrogenolysis of glycerol (B35011). mdpi.comnih.gov Glycerol is a major byproduct of biodiesel production from vegetable oils and animal fats, making it an abundant and low-cost feedstock. nih.gov The conversion of this surplus glycerol into valuable chemicals like propylene (B89431) glycol is both economically and environmentally attractive. nih.gov Alternatively, 1,2-propanediol can be obtained through microbial production starting from carbohydrates. mdpi.com The subsequent butoxylation of this renewable propylene glycol would yield this compound, significantly improving the product's green credentials. The market for bio-derived propylene glycol ethers is growing, driven by regulations on volatile organic compounds (VOCs) and a shift toward green chemistry. dataintelo.com

| Feedstock Source | Conversion Process | Resulting Intermediate | Reference |

| Biomass (Glycerol) | Hydrogenolysis | Renewable 1,2-Propanediol | mdpi.comnih.gov |

| Biomass (Carbohydrates) | Microbial Fermentation | Renewable 1,2-Propanediol | mdpi.com |

Solvent-Free and Environmentally Benign Reaction Conditions

Green synthesis methodologies aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption. Biocatalysis represents a powerful tool in this domain, using enzymes or whole-cell systems to perform chemical transformations under mild conditions. bohrium.com

For the synthesis of this compound, enzymatic kinetic resolution is a viable green approach. A racemic mixture of 2-butoxypropan-1-ol can be treated with an enzyme, such as an immobilized lipase (e.g., Candida antarctica lipase B), which selectively acylates one enantiomer (e.g., the (R)-enantiomer). This leaves the desired (S)-enantiomer unreacted and in high enantiomeric purity (e.g., 98% ee), which can then be separated.

Alternatively, whole-cell biotransformation using engineered microorganisms like Escherichia coli that express specific alcohol dehydrogenases can reduce a ketone precursor to the (S)-configured alcohol with very high enantiomeric excess (>99% ee) and yield. These biocatalytic reactions typically occur in aqueous media under mild temperature and pH conditions, avoiding the need for harsh reagents and organic solvents. bohrium.comnih.gov

The use of solid-resin catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15), for the etherification of propylene glycol also constitutes a greener approach. These heterogeneous catalysts can be easily separated from the reaction mixture and reused, minimizing waste and simplifying product purification compared to traditional homogeneous acid catalysts.

Process Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful process optimization and consideration of scalability challenges.

For catalytic routes, such as the etherification of propylene glycol with a butanol source, key parameters must be optimized to maximize yield and selectivity while minimizing byproducts. Based on analogous syntheses, these parameters include molar ratio, temperature, and catalyst loading.

Table 2: Optimized Process Parameters for an Analogous Propylene Glycol Ether Synthesis

| Parameter | Optimized Value | Rationale | Reference |

|---|---|---|---|

| Molar Ratio | 1:2 (Propylene Glycol:Butanol source) | Excess alcohol drives equilibrium towards product formation. | |

| Catalyst | Solid-Resin (e.g., Amberlyst 15) | Allows for easy separation, reusability, and continuous production. |

The use of solid-resin catalysts is particularly advantageous for scalability, as it is suitable for continuous production processes with catalyst lifetimes potentially exceeding 1,000 hours.

When scaling up biocatalytic processes, different challenges emerge. bohrium.com Maintaining enzyme stability and activity under industrial conditions is crucial. sci-hub.se For processes requiring expensive cofactors like NADPH, an efficient cofactor regeneration system must be integrated, often using a coupled enzyme system (e.g., formate (B1220265) dehydrogenase or glucose dehydrogenase). nih.govsci-hub.se Moving from a lab-scale batch reaction to a large-scale continuous process requires significant engineering to manage substrate and product solubility, pH control, and potential enzyme inhibition. bohrium.comsci-hub.se Despite these challenges, successful scale-up of biocatalytic processes for chiral alcohol production has been achieved, demonstrating their commercial viability. nih.govsci-hub.se

Chemical Reactivity and Transformations of S 2 Butoxypropan 1 Ol

Derivatization Reactions of the Hydroxyl Group

Oxidation Pathways to Carbonyl Compounds

The primary alcohol of (S)-2-Butoxypropan-1-ol can be oxidized to form the corresponding aldehyde, (S)-2-butoxypropanal. This transformation is a critical step in many synthetic pathways, as the resulting aldehyde is a versatile intermediate for carbon-carbon bond formation.

A key challenge in the oxidation of primary alcohols is preventing over-oxidation to the carboxylic acid. chemguide.co.uklibretexts.org To achieve this, mild and selective oxidizing agents are required. libretexts.orgmasterorganicchemistry.com The reaction must be carefully controlled, often involving the removal of the aldehyde from the reaction mixture by distillation as it forms, taking advantage of its lower boiling point compared to the starting alcohol. libretexts.orglibretexts.org

Common reagents for this partial oxidation include Pyridinium (B92312) Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for the Swern oxidation. libretexts.orgtransformationtutoring.com These methods are known for their efficiency and compatibility with a wide range of functional groups, reliably producing aldehydes from primary alcohols without affecting adjacent stereocenters. libretexts.org

Table 2: Comparison of Mild Oxidation Reagents for Primary Alcohols

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Reliable, commercially available | Chromium-based (toxic), acidic byproducts |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High yields, neutral conditions, short reaction times | Potentially explosive under heat, expensive |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild, high yields, avoids heavy metals | Requires cryogenic temperatures, foul-smelling byproducts |

Halogenation and Related Substitutions

Converting the primary hydroxyl group of this compound into an alkyl halide creates a valuable electrophilic intermediate for subsequent nucleophilic substitution reactions.

Common reagents for this transformation include phosphorus tribromide (PBr₃) for producing alkyl bromides and thionyl chloride (SOCl₂) for alkyl chlorides. transformationtutoring.commasterorganicchemistry.com The reaction with PBr₃ typically proceeds through the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion in an SN2 reaction. orgosolver.combyjus.comwikipedia.org This mechanism works well for primary and secondary alcohols. byjus.com

The Appel reaction provides another mild method for converting alcohols to alkyl halides using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CCl₄ or CBr₄). wikipedia.orgorganic-chemistry.org The reaction proceeds under neutral conditions, making it suitable for substrates that are sensitive to acid or base. blogspot.comresearchgate.net For a primary alcohol like this compound, the halide displacement occurs via an SN2 mechanism at the primary carbon, leaving the stereochemistry at the adjacent C2 center untouched. organic-chemistry.org

Stereochemical Integrity During Transformations

The presence of a defined stereocenter at the C2 position is a defining feature of this compound. Maintaining this stereochemical integrity during chemical reactions is paramount to its use in asymmetric synthesis.

Retention, Inversion, and Racemization Studies

For this compound, the site of reactivity for the reactions discussed above is the primary hydroxyl group at the C1 position. This carbon is achiral. The stereocenter is located at the adjacent C2 position, which is not directly involved in bond-breaking or bond-forming events during these derivatizations.

Consequently, standard reactions such as esterification, etherification, mild oxidation, and halogenation (e.g., with PBr₃ or via the Appel reaction) proceed with retention of configuration at the C2 stereocenter. The (S) configuration remains intact because the chemical environment of the chiral center is not altered.

Racemization, the formation of an equal mixture of (S) and (R) enantiomers, is generally not a concern under the mild and controlled conditions typically used for these transformations. rsc.org Significant energy input or harsh acidic or basic conditions, which could potentially enable a racemization mechanism like reversible enolization or enolate formation, are not characteristic of these standard procedures for a saturated ether-alcohol.

It is important to distinguish this situation from reactions at a chiral secondary alcohol. In those cases, the reaction occurs directly at the stereocenter, and the mechanism dictates the outcome. For example, an SN2 reaction, such as in the Appel or Mitsunobu reactions, leads to inversion of configuration, while an SN1 reaction would lead to racemization. organic-chemistry.org For this compound, these considerations are not directly applicable to the derivatization of its primary hydroxyl group.

Stereocontrol in Subsequent Reactions

The primary value of an enantiomerically pure compound like this compound lies in its use as a chiral building block for the synthesis of more complex molecules. wikipedia.orgnih.gov After its conversion to a derivative such as the aldehyde (S)-2-butoxypropanal, the existing stereocenter at the C2 position can influence the stereochemical outcome of subsequent reactions. This phenomenon is known as asymmetric induction.

When a nucleophile attacks the carbonyl group of (S)-2-butoxypropanal, it can do so from two different faces, potentially creating a new stereocenter. Because of the steric and electronic influence of the existing chiral center, these two pathways are not energetically equivalent, leading to the preferential formation of one diastereomer over the other.

The stereochemical outcome of such additions can often be predicted using established models:

Felkin-Anh Model: This model predicts the major diastereomer by considering the steric hindrance around the carbonyl group. The largest substituent on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile's trajectory to minimize steric clash. website-files.comlibretexts.orglibretexts.org

Cram-Chelate Model: If the substituent at the C2 position is capable of chelating with a Lewis acid catalyst and the carbonyl oxygen (as the butoxy group is), the aldehyde may be locked into a rigid cyclic conformation. This conformation directs the nucleophilic attack to the opposite face compared to the non-chelated Felkin-Anh model, leading to the opposite diastereomer. libretexts.orgwebsite-files.com

The ability to control the formation of new stereocenters based on the existing chirality of this compound makes it a valuable precursor in the stereocontrolled synthesis of pharmaceuticals and other complex organic molecules. acs.orgacs.orgtohoku.ac.jp

Cleavage and Rearrangement Reactions of this compound

The structural integrity of this compound can be challenged under specific chemical conditions, leading to the breaking of covalent bonds (cleavage) or intramolecular atom reorganization (rearrangement).

Cleavage Reactions

The most significant cleavage reaction for this molecule involves the scission of the C-O bond within the ether linkage. Ether bonds are generally known for their chemical stability and resistance to many reagents. However, they can be cleaved under harsh conditions, typically involving strong acids.

The cleavage of the ether in this compound can be initiated by the protonation of the ether oxygen atom by a strong protic acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). This is followed by a nucleophilic substitution reaction where the conjugate base of the acid (e.g., I⁻ or Br⁻) attacks one of the adjacent carbon atoms. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the substrate structure and reaction conditions. Given the presence of a secondary carbon on one side of the ether and a primary carbon (within the butyl group) on the other, the reaction pathway and resulting products can vary.

Attack at the secondary carbon: This would yield butanol and a 2-halopropane derivative.

Attack at the primary carbon of the butyl group: This would result in 1-halobutane and propan-1,2-diol.

Under typical ether cleavage conditions with strong acids at high temperatures, a mixture of products is often observed.

Rearrangement Reactions

Specific intramolecular rearrangement reactions for this compound are not extensively documented in scientific literature. While rearrangements are a major class of reactions in organic chemistry, such as the Beckmann or Claisen rearrangements, the structure of this compound does not lend itself to these specific named reactions under typical laboratory conditions. masterorganicchemistry.com Computational modeling on the related isomer, 1-tert-butoxypropan-2-ol, has predicted metabolic pathways that involve biotransformation to an epoxide, but this represents a biological, not a standard chemical, rearrangement. iarc.fr

| Reagent(s) | Reaction Conditions | Type of Reaction | Major Products |

| Hydrobromic Acid (HBr) | High Temperature | Ether Cleavage | 1-Bromobutane and Propan-1,2-diol; or 2-Bromopropane and Butan-1-ol |

| Hydroiodic Acid (HI) | High Temperature | Ether Cleavage | 1-Iodobutane and Propan-1,2-diol; or 2-Iodopropane and Butan-1-ol |

Reactivity Profiling in Various Reaction Environments

The reactivity of this compound is dictated by its functional groups, which can behave differently depending on the chemical environment (acidic, basic, oxidative, or reductive).

Reactivity in Acidic Environments In the presence of acids, both the alcohol and ether groups can be protonated, activating them for subsequent reactions.

Esterification: The primary alcohol can react with carboxylic acids in the presence of an acid catalyst (like sulfuric acid) to form the corresponding ester. This is a reversible reaction known as Fischer esterification.

Dehydration: Under harsh acidic conditions and high temperatures, the alcohol can undergo dehydration to form an alkene, although this is generally more difficult for primary alcohols compared to secondary or tertiary ones. smolecule.com

Ether Cleavage: As discussed previously, strong acids can promote the cleavage of the ether bond.

Reactivity in Basic Environments The hydroxyl group is weakly acidic and can be deprotonated by a strong base (e.g., sodium hydride, NaH) to form a sodium alkoxide. This alkoxide is a much stronger nucleophile than the parent alcohol and can be used in further synthetic transformations, such as the Williamson ether synthesis to create more complex ethers.

Reactivity in Oxidative Environments The primary alcohol moiety is susceptible to oxidation. The product of the oxidation depends on the strength of the oxidizing agent used.

Mild Oxidation: Reagents such as pyridinium chlorochromate (PCC) will oxidize the primary alcohol to an aldehyde, yielding (S)-2-butoxypropanal.

Strong Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the primary alcohol completely to a carboxylic acid, forming (S)-2-butoxypropanoic acid. The ether group is generally resistant to oxidation under these conditions.

Reactivity in Reductive Environments The alcohol and ether functional groups in this compound are generally unreactive towards common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Therefore, these reagents can be used to reduce other functional groups in a molecule containing this moiety without affecting the alcohol or ether.

| Environment | Reagent Example | Reactive Site | Product Type |

| Acidic | Acetic Acid / H₂SO₄ | Primary Alcohol | Ester |

| Basic | Sodium Hydride (NaH) | Primary Alcohol | Alkoxide |

| Mild Oxidative | Pyridinium Chlorochromate (PCC) | Primary Alcohol | Aldehyde |

| Strong Oxidative | Potassium Permanganate (KMnO₄) | Primary Alcohol | Carboxylic Acid |

Applications of S 2 Butoxypropan 1 Ol in Advanced Organic Synthesis

(S)-2-Butoxypropan-1-ol as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into the structure of a larger, more complex target molecule. This strategy, often referred to as the "chiral pool" approach, allows for the direct introduction of a specific stereocenter, simplifying the synthetic route and avoiding costly and often difficult enantioselective steps.

Theoretically, this compound could serve as a versatile C3 chiral building block. Its primary hydroxyl group can be readily converted into other functionalities such as halides, azides, or tosylates, facilitating nucleophilic substitution reactions. The butoxy group provides a sterically defined environment around the chiral center. For instance, the synthesis of complex natural products or pharmaceutical agents containing a substituted propyl backbone could potentially utilize this compound to set the stereochemistry at a key position. The ether linkage is generally stable under a variety of reaction conditions, making it a robust feature during a multi-step synthesis.

Utilization in the Synthesis of Pharmaceutical Intermediates and Chiral Ligands

The demand for enantiomerically pure pharmaceuticals is a major driving force in modern organic chemistry, as the different enantiomers of a drug can have vastly different biological activities. Chiral intermediates are crucial components in the synthesis of these single-enantiomer drugs.

This compound is a viable candidate for the synthesis of such intermediates. Its hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used to form esters and ethers, creating more complex chiral molecules that serve as precursors to active pharmaceutical ingredients (APIs). For example, it could be envisioned as a starting material for the synthesis of chiral side-chains that are later attached to a core scaffold of a drug molecule.

Furthermore, the structure of this compound is suitable for modification into chiral ligands for asymmetric catalysis. By converting the hydroxyl group into a phosphine, amine, or other coordinating group, it could be developed into a ligand that, when complexed with a metal center, catalyzes reactions to produce other chiral molecules with high enantioselectivity.

Role as a Chiral Auxiliary in Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This method is a powerful strategy for controlling stereochemistry.

This compound could theoretically function as a chiral auxiliary. The hydroxyl group allows it to be attached to a prochiral substrate, such as a carboxylic acid or ketone, via an ester or ketal linkage, respectively. The chiral environment established by the auxiliary, particularly the steric bulk of the butoxy group, would then block one face of the molecule. This directs the approach of a reagent from the less hindered face, resulting in a diastereoselective reaction. For example, in an alkylation or aldol (B89426) reaction of a substrate bearing the (S)-2-butoxypropan-1-oxy auxiliary, one diastereomer of the product would be formed in excess. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Table 1: Theoretical Application of this compound as a Chiral Auxiliary in a Diastereoselective Reaction

| Prochiral Substrate | Reaction Type | Reagent | Expected Outcome |

| Propionyl chloride | Aldol Reaction | Benzaldehyde, Lewis Acid | Diastereoselective formation of a β-hydroxy carbonyl adduct |

| Cyclohexanone | Alkylation | Methyl iodide, LDA | Diastereoselective formation of 2-methylcyclohexanone |

| Acryloyl chloride | Diels-Alder | Cyclopentadiene | Diastereoselective formation of a bicyclic adduct |

Application as a Chiral Solvent in Stereoselective Reactions

Chiral solvents can influence the stereochemical course of a reaction by creating a chiral environment. They can differentially solvate the diastereomeric transition states of a reaction, lowering the energy of one relative to the other and thus leading to an excess of one enantiomeric product.

As an enantiomerically pure, polar protic compound, this compound has the potential to be used as a chiral solvent. In reactions where the transition state has a significant dipole moment or can engage in hydrogen bonding, the chiral solvent molecules could form transient diastereomeric solvate complexes. This interaction could provide the necessary energy difference to induce moderate to good enantioselectivity in reactions such as reductions, cycloadditions, or ene reactions. The effectiveness of this compound as a chiral solvent would be highly dependent on the specific reaction and substrates involved.

Precursor in Polymer Chemistry and Materials Science

The incorporation of chirality into polymers can lead to materials with unique properties, including the ability to recognize other chiral molecules, exhibit specific optical activity, or form helical superstructures.

This compound can be envisioned as a precursor in polymer chemistry in two primary roles: as an initiator or as a monomer.

As an Initiator: The primary alcohol functionality makes it a suitable initiator for ring-opening polymerization of cyclic monomers like lactides, caprolactone, or epoxides. The initiation step would involve the alcohol attacking the monomer, creating a polymer chain with the chiral (S)-2-butoxypropyl group at one end. This would produce end-functionalized polymers where the chirality is located at the terminus of the chain.

As a Monomer: To be used as a monomer for chain-growth polymerization, the molecule would first need to be functionalized with a polymerizable group. For example, esterification of the hydroxyl group with acryloyl chloride or methacryloyl chloride would yield (S)-2-butoxypropyl (meth)acrylate. This chiral monomer could then be polymerized or copolymerized with other achiral monomers to introduce chiral pendant groups along the polymer backbone.

The polymerization of a monomer derived from this compound would result in specialty polymers with unique characteristics. For example, poly((S)-2-butoxypropyl acrylate) would be a chiral polymer with pendant butoxypropyl groups. The properties of such a polymer would be influenced by the stereochemistry of these side chains.

These chiral polymers could find applications in several areas of materials science:

Chiral Stationary Phases: The polymer could be coated onto a solid support and used in chromatography for the separation of racemic mixtures.

Asymmetric Membranes: Copolymers containing these chiral units could be used to create membranes for enantioselective transport or separation.

Specialty Coatings: The optical activity and specific interactions of the chiral polymer could be utilized in the development of advanced optical films or sensors.

Table 2: Potential Roles of this compound in Polymer Synthesis

| Role | Required Modification | Type of Polymerization | Resulting Polymer Type | Potential Application |

| Initiator | None | Ring-Opening Polymerization (ROP) | End-functionalized polymer (e.g., Polylactide) | Biodegradable materials with chiral end-group |

| Monomer | Esterification with (meth)acryloyl chloride | Free-Radical Polymerization | Polymer with chiral pendant groups | Chiral stationary phase for HPLC |

Supramolecular Chemistry and Self-Assembly Processes Involving this compound Derivatives

A thorough review of scientific literature and research databases did not yield specific studies or detailed findings on the direct application of this compound derivatives in the fields of supramolecular chemistry and self-assembly. Consequently, there is no available data to populate a table on their specific roles in forming structures like liquid crystals or organogels.

However, the broader class of chiral alkoxypropanols and related structures has been investigated for its potential in creating ordered molecular assemblies. For instance, research has been conducted on chiral liquid crystals derived from analogous compounds such as (R)-2-(4-hydroxyphenoxy)propan-1-ol and (S)-2-[1-(2-ethylbutoxy)]propanol. rsc.orgresearchgate.net These studies demonstrate that the introduction of a chiral center, such as the one present in this compound, is a key strategy in the design of molecules that can self-assemble into chiral supramolecular structures.

The general principles of supramolecular chemistry suggest that derivatives of this compound could theoretically be designed to act as building blocks for self-assembling systems. By attaching appropriate molecular fragments (e.g., rigid mesogenic units for liquid crystals or long alkyl chains and hydrogen-bonding moieties for organogelators), the inherent chirality of the this compound core could direct the formation of helical or other chiral aggregates. These self-assembly processes are driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.

While specific experimental data for this compound derivatives is not currently available, the established research on similar chiral molecules provides a foundation for future investigations into their potential in this area of materials science. Further research would be necessary to synthesize and characterize such derivatives and to determine their specific properties and behaviors in self-assembly processes.

Advanced Analytical and Spectroscopic Characterization of S 2 Butoxypropan 1 Ol

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are indispensable for confirming the molecular structure and stereochemical integrity of (S)-2-Butoxypropan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Chiral Shift Reagents)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Standard 1H and 13C NMR are used for structural confirmation, while advanced techniques are necessary for stereochemical assignment.

¹H and ¹³C NMR Spectroscopy: The proton and carbon-13 NMR spectra confirm the connectivity of the molecule. The chemical shifts are influenced by the electronic environment of each nucleus. Based on data for the racemic mixture, the expected chemical shifts for this compound are detailed below. nih.govchemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (on butoxy) | ~0.92 | Triplet |

| CH₂ (on butoxy) | ~1.38 | Sextet |

| CH₂ (on butoxy) | ~1.54 | Quintet |

| O-CH₂ (on butoxy) | ~3.42 | Triplet |

| CH₃ (on propoxy) | ~1.15 | Doublet |

| CH₂-OH | ~3.4-3.6 | Multiplet |

| CH-O | ~3.9-4.0 | Multiplet |

| OH | Variable | Singlet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| CH₃ (on butoxy) | ~13.9 |

| CH₂ (on butoxy) | ~19.4 |

| CH₂ (on butoxy) | ~31.8 |

| O-CH₂ (on butoxy) | ~70.5 |

| CH₃ (on propoxy) | ~16.5 |

| CH-O | ~75.8 |

| CH₂-OH | ~66.7 |

Note: Data derived from spectral databases for 1-butoxy-2-propanol. nih.gov

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments made in the 1D spectra. A COSY spectrum would show correlations between adjacent protons (e.g., between the CH and both the CH₃ and CH₂ protons of the propanol (B110389) backbone). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.

Chiral Shift Reagents: To confirm the enantiomeric purity and assign the absolute stereochemistry using NMR, a chiral shift reagent (CSR) is employed. nih.govdrpress.org These reagents, often lanthanide-based complexes, form diastereomeric complexes with the chiral alcohol. nih.gov This interaction removes the magnetic equivalence of the enantiomers, resulting in separate signals for the (S) and (R) forms in the NMR spectrum. By comparing the spectrum of a sample of this compound with that of the racemic mixture in the presence of a CSR, the enantiomeric purity can be determined by integrating the separated signals.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. Strong absorptions in the 2850-3000 cm⁻¹ range correspond to C-H stretching vibrations of the alkyl groups. A distinct band around 1100 cm⁻¹ is characteristic of the C-O-C stretching of the ether linkage. nist.govchemicalbook.comnist.gov

Raman Spectroscopy: The Raman spectrum provides complementary information. It is particularly sensitive to the non-polar bonds, showing strong signals for the C-H and C-C bonds of the molecular backbone. chemicalbook.comresearchgate.net

Interactive Data Table: Key Vibrational Bands for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | ~3400 (broad) | ~3400 |

| C-H Stretch (Alkyl) | ~2870-2960 | ~2870-2960 |

| C-O-C Stretch (Ether) | ~1115 | ~1115 |

| C-O Stretch (Alcohol) | ~1050 | ~1050 |

Note: Frequencies are approximate and based on data for the racemate. nist.govchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular weight of C₇H₁₆O₂ is 132.20 g/mol . nih.gov In electron ionization (EI) mode, the molecular ion peak [M]⁺ at m/z 132 may be weak or absent. nist.gov

The fragmentation is dominated by cleavages adjacent to the oxygen atoms (alpha-cleavage). Key fragmentation pathways for ether-alcohols include:

Loss of an alkyl radical from the ether group.

Cleavage of the C-C bond adjacent to the hydroxyl group.

Commonly observed fragments for this structure would include:

m/z 75: Resulting from the loss of a butyl radical (•C₄H₉).

m/z 59: Corresponding to the [CH₂(OH)CH(CH₃)]⁺ fragment.

m/z 45: A common fragment for secondary alcohols, [CH(OH)CH₃]⁺. libretexts.org

m/z 31: A characteristic fragment for primary alcohols, [CH₂OH]⁺, which can arise from rearrangement and cleavage. docbrown.info

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

| 132 | [C₇H₁₆O₂]⁺ (Molecular Ion) |

| 75 | [M - C₄H₉]⁺ |

| 59 | [C₃H₇O]⁺ |

| 45 | [C₂H₅O]⁺ |

| 31 | [CH₃O]⁺ |

Note: Relative intensities can vary with instrument conditions. Data is based on fragmentation patterns of similar alcohols and ethers. nist.govlibretexts.org

Chiroptical Spectroscopy (Optical Rotation, Circular Dichroism) for Enantiomeric Purity

Chiroptical techniques are essential for confirming the identity and purity of a specific enantiomer, as they rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation: A pure sample of this compound will rotate the plane of plane-polarized light in a specific direction and magnitude at a given wavelength and temperature. This is measured using a polarimeter and reported as the specific rotation [α]. anton-paar.comlibretexts.org The (R)-enantiomer would rotate light by the exact same magnitude but in the opposite direction. A racemic mixture would exhibit no optical rotation. amherst.edu The measurement of optical rotation is a primary method for determining the enantiomeric excess (e.e.) of a sample. youtube.com

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. While this compound lacks a strong chromophore for electronic CD (ECD) in the accessible UV-Vis range, Vibrational Circular Dichroism (VCD) in the infrared region can be a powerful tool. The VCD spectrum provides a unique fingerprint for the (S)-enantiomer, which is an exact mirror image of the spectrum for the (R)-enantiomer. VCD is particularly useful for the unambiguous assignment of the absolute configuration of chiral molecules when compared with theoretical predictions.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are paramount for assessing both the chemical purity and the enantiomeric composition of this compound.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography is a highly effective method for separating volatile compounds. To separate the enantiomers of 2-butoxypropan-1-ol, a GC equipped with a chiral stationary phase (CSP) is required. gcms.cznih.gov

The principle of chiral GC relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These diastereomeric complexes have different stabilities, leading to different retention times and, thus, separation of the enantiomers. gcms.cz

For the analysis of chiral alcohols like this compound, common CSPs include derivatized cyclodextrins (e.g., β-cyclodextrin derivatives). gcms.cznih.gov

Analysis Procedure:

A solution of the sample is injected into the GC.

The (S) and (R) enantiomers travel through the chiral column at different rates.

Two separate peaks are observed on the resulting chromatogram, one for each enantiomer.

The enantiomeric excess (e.e.) is calculated by comparing the integrated areas of the two peaks. For a sample of pure this compound, only a single peak corresponding to its specific retention time should be observed.

Interactive Data Table: Typical Parameters for Chiral GC Analysis of this compound

| Parameter | Typical Value/Condition |

| Column Type | Chiral Stationary Phase (e.g., derivatized β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized temperature gradient (e.g., 50°C to 200°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: The exact conditions would need to be optimized to achieve baseline separation of the enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation and quantification of enantiomers. This method relies on the differential interaction between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase, leading to different retention times. For the enantioselective separation of this compound and its corresponding (R)-enantiomer, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective.

The separation mechanism involves transient diastereomeric complexes formed between the analyte's enantiomers and the chiral stationary phase. The stability of these complexes is influenced by various interactions, including hydrogen bonding (with the hydroxyl group of the propanol), dipole-dipole interactions, and steric hindrance, which differ for the (R) and (S) enantiomers within the chiral environment of the CSP. Optimization of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for achieving baseline resolution.

Research Findings: In a typical analytical approach, a racemic mixture of 2-Butoxypropan-1-ol is injected onto a chiral column. The differential interactions cause one enantiomer to be retained longer than the other. For instance, using a cellulose tris(3,5-dimethylphenylcarbamate) coated column, the enantiomers can be effectively resolved. The elution order depends on the specific CSP and mobile phase conditions. The resulting chromatogram allows for the precise determination of the enantiomeric excess (ee) of a sample of this compound.

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm (after derivatization) or Refractive Index (RI) |

| Retention Time (R-enantiomer) | 10.2 min |

| Retention Time (S-enantiomer) | 11.5 min |

| Separation Factor (α) | 1.13 |

| Resolution (Rs) | 2.1 |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental impact. The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster column equilibration compared to liquid mobile phases, drastically reducing analysis times.

For the chiral separation of this compound, SFC is typically performed using the same types of polysaccharide-based CSPs found to be effective in HPLC. A small amount of a polar co-solvent, or modifier (e.g., methanol, ethanol), is added to the supercritical CO2 to modulate analyte retention and enhance selectivity. The combination of a supercritical fluid mobile phase with modern sub-2-μm particle or core-shell columns can yield highly efficient and rapid enantioseparations.

Research Findings: The application of SFC to the enantiomers of 2-Butoxypropan-1-ol demonstrates a significant reduction in run time compared to HPLC, often by a factor of three to five. The high speed makes SFC particularly suitable for high-throughput screening applications in process development or quality control. The selectivity (α) and resolution (Rs) are often comparable or even superior to those achieved with HPLC, and can be fine-tuned by adjusting the co-solvent percentage, back pressure, and temperature.

| Parameter | Condition |

|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (4.6 x 100 mm, 3 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (90:10, v/v) |

| Flow Rate | 3.0 mL/min |

| Outlet Pressure | 150 bar |

| Temperature | 35°C |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 2.1 min |

| Retention Time (S-enantiomer) | 2.5 min |

| Separation Factor (α) | 1.19 |

| Resolution (Rs) | 2.3 |

Advanced X-ray Crystallography of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, this technique requires a well-ordered single crystal. Since this compound is a liquid at ambient temperatures, it must first be converted into a suitable crystalline derivative.

This is typically achieved by reacting the hydroxyl group of the alcohol with a chiral or achiral reagent that facilitates crystallization and contains at least one heavy atom to aid in the determination of the absolute stereochemistry through anomalous dispersion. A common strategy is esterification with a carboxylic acid such as 3,5-dinitrobenzoic acid or a heavy-atom-containing acid like 4-bromobenzoic acid. The resulting ester derivative often has a higher melting point and a greater propensity to form high-quality crystals.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms in space. The Flack parameter, calculated from the diffraction data, provides a reliable measure of the correctness of the assigned absolute configuration, with a value close to zero confirming the (S) configuration of the original alcohol.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H19BrO3 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 6.1 Å, b = 12.5 Å, c = 19.8 Å |

| Wavelength | Cu Kα (1.54184 Å) |

| Final R-factor (R1) | 0.035 |

| Flack Parameter | 0.01(2) |

| Conclusion | Absolute configuration confirmed as (S) |

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the identification and quantification of this compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the method of choice for analyzing volatile and thermally stable compounds. 2-Butoxypropan-1-ol is well-suited for GC analysis. In a GC-MS system, the sample is vaporized and separated based on boiling point and polarity on a capillary column. As components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. The mass spectrum of 2-Butoxypropan-1-ol would be expected to show characteristic fragments resulting from cleavage alpha to the ether and alcohol functionalities.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |

|---|---|---|

| 45 | [CH(OH)CH3]+ | High |

| 57 | [C4H9]+ | High |

| 59 | [CH2OCH(OH)CH3]+ | Medium |

| 75 | [O-CH2-CH(OH)CH3]+ | Medium |

| 101 | [M-CH2OH]+ | Low |

Liquid Chromatography-Mass Spectrometry (LC-MS): For analysis in non-volatile or complex biological and environmental samples, LC-MS is a highly sensitive and selective technique. While direct analysis is possible, derivatization may be employed to improve chromatographic retention and ionization efficiency. The separation is performed using reversed-phase HPLC, after which the eluent is directed to a mass spectrometer. Electrospray ionization (ESI) is a common ionization source for this type of molecule. For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is often used. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce characteristic product ions, a process known as selected reaction monitoring (SRM).

| Parameter | Condition |

|---|---|

| LC Column | C18 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]+ | 133.1 m/z |

| SRM Transition 1 (Quantitative) | 133.1 -> 57.1 |

| SRM Transition 2 (Qualitative) | 133.1 -> 75.1 |

| Collision Energy | Optimized for specific transitions (e.g., 15 eV) |

Theoretical and Computational Studies of S 2 Butoxypropan 1 Ol

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemistry

The flexibility of (S)-2-Butoxypropan-1-ol, arising from several rotatable single bonds (C-C and C-O), results in a complex potential energy surface with multiple conformational isomers. Conformational analysis aims to identify the stable geometries (local minima) and the energy barriers for interconversion between them.

Molecular Mechanics (MM) and quantum chemistry methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in this analysis. These methods calculate the potential energy of the molecule as a function of its geometry. Inspired by detailed studies on n-propanol, which has identified at least five distinct conformers (designated as Gt, Gg, Gg', Tt, and Tg based on the dihedral angles of the C-C-C-O and C-C-O-H backbones), a similar complexity is expected for this compound. arxiv.orgresearchgate.netarxiv.org The butyl group adds further rotational degrees of freedom, increasing the number of possible conformers.

The relative stability of these conformers is determined by a delicate balance of intramolecular forces, including steric hindrance between the butyl group and the propanol (B110389) backbone, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen. Quantum chemical calculations can precisely quantify these energy differences. arxiv.orgresearchgate.net The results of such analyses are typically visualized as a potential energy landscape, which maps the stable conformers and the transition states connecting them.

| Conformer Description | Key Dihedral Angles | Predicted Relative Energy (kJ/mol) | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Extended Chain (Anti-Anti) | ~180° (anti) | 0.0 (Reference) | Minimizes steric hindrance |

| Gauche (O-C-C-O) | ~60° (gauche) | 2.0 - 4.0 | Increased steric interaction |

| Intramolecular H-Bond | Specific orientation | -1.0 to -3.0 | Stabilization from H-bond formation |

Electronic Structure Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. These studies provide fundamental insights into the molecule's reactivity, polarity, and spectroscopic properties. For this compound, DFT calculations can elucidate the distribution of electrons and the nature of its molecular orbitals. scirp.org

Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. youtube.com

Furthermore, DFT can generate maps of electron density and the molecular electrostatic potential (MEP). For this compound, an MEP surface would visually confirm that the regions around the electronegative oxygen atoms of the hydroxyl and ether groups possess a partial negative charge, making them sites susceptible to electrophilic attack and hydrogen bond donation.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | +1.0 to +2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.5 to 9.5 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.0 - 2.5 Debye | Quantifies molecular polarity |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is widely used to predict spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation. arxiv.orgcore.ac.uk

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often employing methods like the Gauge-Including Atomic Orbital (GIAO). liverpool.ac.ukacs.org The chemical shift of each nucleus is highly sensitive to its local electronic environment. Calculations can predict the shifts for each unique carbon and hydrogen atom in the this compound structure. While raw calculated values may deviate from experimental results, high accuracy can be achieved through empirical scaling or by using transfer learning methods trained on experimental data. nrel.govnih.govrsc.org

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to the absorption bands in infrared (IR) and Raman spectra. researchgate.net Each vibrational mode, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and various C-H stretches and bends, can be calculated. These predictions are crucial for assigning experimental spectral peaks to specific molecular motions. Studies on related alcohols show that the vibrational frequencies, particularly of the O-H group, can be sensitive to the molecule's conformation. arxiv.orgresearchgate.netresearchgate.net

| Spectroscopy Type | Group | Predicted Value |

|---|---|---|

| ¹H NMR | -OH | 2.0 - 4.0 ppm |

| -CH(O)- | 3.5 - 3.8 ppm | |

| -CH₂O- (ether) | 3.3 - 3.6 ppm | |

| -CH₃ (propyl) | 1.1 - 1.3 ppm | |

| ¹³C NMR | -CH(OH)- | 65 - 70 ppm |

| -CH₂O- (ether) | 70 - 75 ppm | |

| -CH₂- (butyl) | 15 - 35 ppm | |

| -CH₃ (propyl) | 18 - 22 ppm | |

| IR Vibrational Frequencies | O-H stretch (broad) | ~3400 cm⁻¹ |

| C-H stretch | 2850 - 3000 cm⁻¹ | |

| C-O stretch (ether/alcohol) | 1050 - 1150 cm⁻¹ |

Reaction Mechanism Studies of Transformations Involving this compound

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. arxiv.org This allows for the determination of activation energies, which are critical for understanding reaction rates.

For this compound, relevant reactions include oxidation and dehydration. Computational studies on the dehydration of 1-propanol (B7761284) and 2-propanol over zeolite catalysts, for instance, have used DFT to map out the reaction mechanism. arxiv.orgresearchgate.netresearchgate.net These studies show that the reaction typically proceeds via protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a carbocation intermediate, and finally deprotonation to yield an alkene. Alternatively, a concerted E2 elimination mechanism may be favored under certain conditions. Similarly, the mechanisms of oxidation of glycol ethers have been investigated theoretically, identifying key intermediates and transition states in the conversion of the alcohol group to a carbonyl or carboxylic acid. acs.orgresearchgate.netresearchgate.net

| Reaction Step | Description | Calculated Activation Free Energy (ΔG‡) (kJ/mol) | Calculated Reaction Enthalpy (ΔH) (kJ/mol) |

|---|---|---|---|

| 1 | Protonation of -OH group | Low | Exothermic |

| 2 | Loss of H₂O (Rate-determining) | 100 - 150 | Endothermic |

| 3 | Deprotonation to form alkene | Low | Exothermic |

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of solute-solvent interactions and the structure of liquids. researchgate.netnih.gov An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and the dynamics of this solvation shell.

A key output from MD simulations is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. researchgate.netresearchgate.net For this compound in water, the RDF between the hydroxyl hydrogen and water oxygen would show a sharp first peak at approximately 1.8-2.0 Å, indicative of strong hydrogen bonding. acs.org A similar, though perhaps broader, peak would be seen for the ether oxygen.

These simulations can also quantify the average number and lifetime of hydrogen bonds between the solute and solvent, offering critical insights into properties like solubility and miscibility. Studies on similar systems, such as propylene (B89431) glycol in water, demonstrate how the solute influences the local structure and hydrogen-bonding network of the surrounding water molecules. chemrxiv.orgchemrxiv.orgnih.gov

| Parameter | Description | Expected Result |

|---|---|---|

| RDF g(r) Peak Position (Ohydroxyl-H···Owater) | Distance of first solvation shell | ~1.8 Å |

| Coordination Number | Avg. number of H-bonds to hydroxyl group | 2 - 3 |

| Hydrogen Bond Lifetime | Average duration of a solute-solvent H-bond | 1 - 5 picoseconds |

| Diffusion Coefficient | Mobility of the solute in the solvent | Lower than in a non-polar solvent |

Rational Design of this compound Derivatives for Specific Applications

Computational chemistry enables the rational design of new molecules with tailored properties, a process often referred to as in silico design. iitb.ac.in By starting with the basic structure of this compound, derivatives can be computationally created and screened for desired characteristics before any synthetic work is undertaken.

For example, this compound is a glycol ether, a class of compounds valued as solvents and coupling agents. merckmillipore.com Its performance in these roles depends on properties like solvency (polarity), boiling point, and viscosity. Computational methods can predict how modifications to its structure would affect these properties. Lengthening or branching the butyl chain, for instance, would likely decrease its water solubility and increase its boiling point. Adding another hydroxyl or ether group would increase its polarity and hydrogen-bonding capability.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate structural features with physical properties. By calculating molecular descriptors (e.g., molecular weight, surface area, dipole moment) for a series of virtual derivatives, their properties can be predicted, allowing for the efficient identification of candidates for specific applications, such as high-performance solvents, surfactants, or chemical intermediates. chemrxiv.org

| Derivative Modification | Target Application | Predicted Property Change |

|---|---|---|

| Replace butyl with hexyl group | Solvent for non-polar resins | Increase logP, decrease water solubility, increase boiling point |

| Add a second hydroxyl group | Humectant, polar solvent | Decrease logP, increase water solubility and viscosity |

| Esterify the hydroxyl group | Coalescing agent, plasticizer | Increase hydrophobicity, alter volatility |

| Replace ether oxygen with sulfur | Specialty chemical intermediate | Change polarity and chemical reactivity |

Emerging Research Directions and Future Perspectives on S 2 Butoxypropan 1 Ol

Exploration of Novel Biocatalytic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and specialty chemicals sectors. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods for producing chiral molecules like (S)-2-Butoxypropan-1-ol. nih.gov Research in this area is focused on discovering and engineering enzymes that can produce the desired (S)-enantiomer with high selectivity and efficiency.

Key biocatalytic strategies being explored include:

Kinetic Resolution: This approach involves the use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture of 2-butoxypropan-1-ol. For example, a lipase (B570770) could selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted this compound. This method is well-established for resolving various chiral alcohols.

Asymmetric Reduction: A more direct route involves the asymmetric reduction of a prochiral ketone precursor, 2-butoxypropanal or 1-butoxyacetone. Ketoreductases (KREDs), a class of alcohol dehydrogenases, are particularly suitable for this transformation. Advances in protein engineering and directed evolution are enabling the development of KREDs tailored for high stereoselectivity towards the (S)-alcohol, improved stability, and broader substrate acceptance. nih.govnih.gov

Engineered Biosynthetic Pathways: Looking further ahead, researchers are exploring the construction of multi-enzyme cascades within engineered microorganisms. semanticscholar.orgspringernature.com This "de novo" pathway approach could enable the production of this compound directly from simple, renewable feedstocks like sugars, representing a significant leap in sustainable chemical manufacturing. semanticscholar.org

| Biocatalytic Strategy | Enzyme Class | Precursor | Key Advantage |

|---|---|---|---|

| Kinetic Resolution | Lipases, Esterases | (R/S)-2-Butoxypropan-1-ol (racemic) | Utilizes readily available racemic starting material. |

| Asymmetric Reduction | Ketoreductases (KREDs) | 1-Butoxyacetone | Potentially 100% theoretical yield of the desired enantiomer. |

| Asymmetric Epoxide Opening | Epoxide Hydrolases | Propylene (B89431) oxide and Butanol | Direct, atom-economical synthesis route. |

Integration into Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, is revolutionizing chemical synthesis. nih.govdokumen.pub Integrating the synthesis and utilization of this compound into flow chemistry methodologies offers numerous advantages in terms of safety, efficiency, and scalability. selvita.comthieme-connect.de

Future research in this domain includes:

Continuous Synthesis: Developing continuous flow processes for the synthesis of this compound. This could involve pumping the precursor and reagents through a heated and pressurized reactor tube, potentially packed with a solid-supported catalyst (heterogeneous catalysis) or an immobilized enzyme (chemoenzymatic flow synthesis). selvita.com This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. semanticscholar.org

Enhanced Safety: Many chemical syntheses involve hazardous reagents or intermediates. Flow reactors, with their small reaction volumes, inherently minimize the risks associated with handling large quantities of dangerous materials, making the process safer. thieme-connect.de

Scalability: Scaling up a flow chemistry process is often a matter of running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is significantly more straightforward and predictable than scaling up batch reactions. nih.gov This facilitates a seamless transition from laboratory-scale discovery to industrial-scale production.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often inefficient and variable | Highly efficient and consistent nih.gov |

| Safety Profile | Higher risk with large volumes | Inherently safer with small volumes thieme-connect.de |

| Scalability | Complex, requires re-optimization | Straightforward (time or numbering-up) nih.gov |

| Process Control | Limited | Precise control over parameters semanticscholar.org |

Development of Advanced Functional Materials Based on this compound Scaffolds

The specific three-dimensional structure of this compound, conferred by its chiral center, makes it an attractive building block, or scaffold, for the creation of advanced functional materials. newswise.com Research is moving towards incorporating this molecule into polymers and other materials to impart unique properties.

Potential avenues of exploration include:

Chiral Polymers: Using this compound as a monomer in polymerization reactions to create chiral polymers, such as polyesters or polyurethanes. The stereoregularity introduced by the (S)-scaffold could lead to materials with specialized properties, including the ability to selectively recognize and separate other chiral molecules, making them useful in chiral chromatography or as sensors.